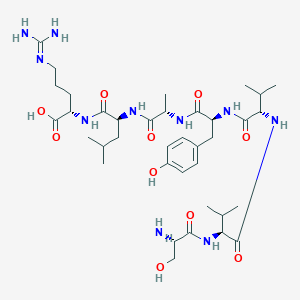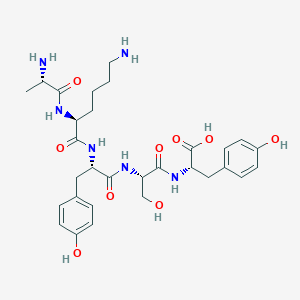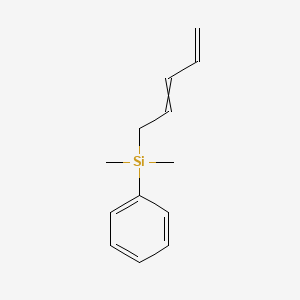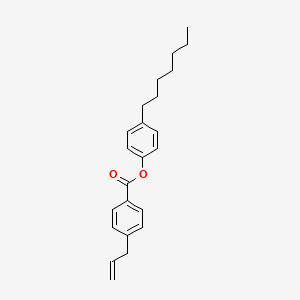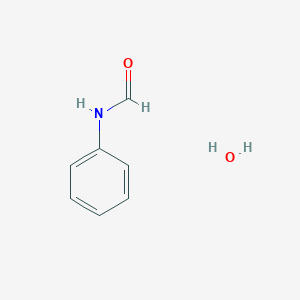
N-Phenylformamide--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Phenylformamide can be synthesized through several methods. One common approach involves the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{HCOOH} \rightarrow \text{C6H5NHCHO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of N-Phenylformamide often employs catalysts to enhance reaction efficiency and yield. Sulfonated rice husk ash (RHA-SO3H) has been reported as an effective catalyst for the N-formylation of aniline using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and reusability of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-phenylformamide oxides.
Reduction: Reduction reactions can convert it to N-phenylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-phenylformamide oxides.
Reduction: N-phenylmethylamine.
Substitution: Various substituted anilines depending on the reagents used.
Applications De Recherche Scientifique
N-Phenylformamide–water (1/1) has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: N-Phenylformamide derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of N-Phenylformamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
N-Methylformamide: Similar in structure but with a methyl group instead of a phenyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
N-Phenylacetamide: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness: N-Phenylformamide is unique due to its specific formyl group attached to the aniline, which imparts distinct chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
245114-31-2 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
N-phenylformamide;hydrate |
InChI |
InChI=1S/C7H7NO.H2O/c9-6-8-7-4-2-1-3-5-7;/h1-6H,(H,8,9);1H2 |
Clé InChI |
DOSNDMCFVLLUTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
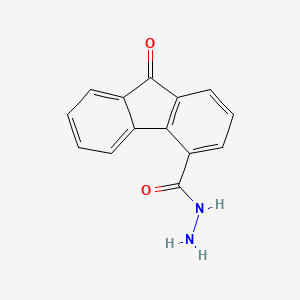
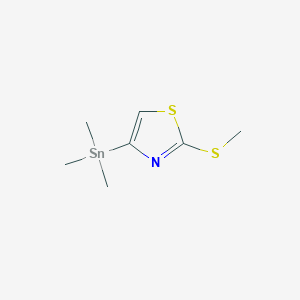
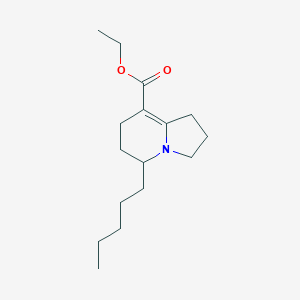
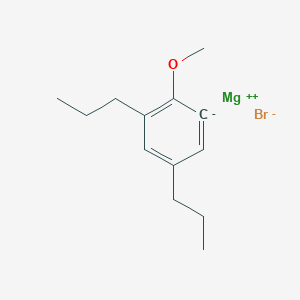
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)

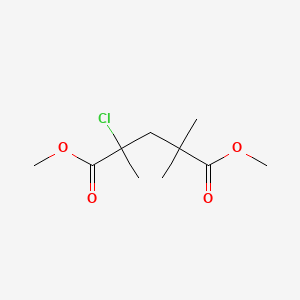
acetic acid](/img/structure/B14253421.png)
